![molecular formula C11H12F2O3 B2929859 4-Butoxy-2,6-difluorobenzoic acid CAS No. 123843-56-1](/img/structure/B2929859.png)
4-Butoxy-2,6-difluorobenzoic acid
Overview
Description
4-Butoxy-2,6-difluorobenzoic acid is a chemical compound with the CAS Number: 123843-56-1 . It has a molecular weight of 230.21 and its IUPAC name is 4-butoxy-2,6-difluorobenzoic acid . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Butoxy-2,6-difluorobenzoic acid is 1S/C11H12F2O3/c1-2-3-4-16-7-5-8 (12)10 (11 (14)15)9 (13)6-7/h5-6H,2-4H2,1H3, (H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
4-Butoxy-2,6-difluorobenzoic acid is a solid at room temperature . It has a boiling point of 112-115°C .Scientific Research Applications
Phase Behavior and Liquid Crystallinity
A study by Martinez-Felipe and Imrie (2015) explores the phase behavior of equimolar mixtures involving derivatives similar to 4-Butoxy-2,6-difluorobenzoic acid. They found that these mixtures exhibit enantiotropic smectic A phases, which are identified using X-ray diffraction and polarized light microscopy. The liquid crystallinity of the mixtures is partly attributed to the formation of a hydrogen-bonded complex, demonstrating the compound's relevance in designing new materials with specific phase behaviors and properties (Martinez-Felipe & Imrie, 2015).
Analytical and Environmental Chemistry
Research by Fischbacher et al. (2013) on the peroxone process, involving hydroxyl radicals, highlights the importance of understanding the chemical behavior of compounds like 4-Butoxy-2,6-difluorobenzoic acid in environmental science. Their findings suggest a complex mechanism underlying the generation of hydroxyl radicals, which is crucial for the treatment of water and understanding the environmental fate of chemical substances (Fischbacher et al., 2013).
Antioxidant Activity Evaluation
Munteanu and Apetrei (2021) reviewed analytical methods used in determining antioxidant activity, which could be applicable to studying compounds like 4-Butoxy-2,6-difluorobenzoic acid. Their comprehensive overview of tests based on hydrogen atom transfer and electron transfer mechanisms provides a foundation for evaluating the antioxidant properties of various compounds, including those related to 4-Butoxy-2,6-difluorobenzoic acid (Munteanu & Apetrei, 2021).
Synthesis and Chemical Properties
Gielen et al. (1994) focused on the synthesis and characterization of tri-n-butyltin 2,6-difluorobenzoate, revealing it as a unique macrocyclic tetramer. Their work provides insight into the structural and chemical properties of compounds related to 4-Butoxy-2,6-difluorobenzoic acid, underscoring the diversity of chemical forms and reactivities these compounds can exhibit (Gielen et al., 1994).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Mode of Action
It is known that the compound is used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound is used in SM cross-coupling reactions
properties
IUPAC Name |
4-butoxy-2,6-difluorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-3-4-16-7-5-8(12)10(11(14)15)9(13)6-7/h5-6H,2-4H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCQGLAJIXARHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-2,6-difluorobenzoic acid |
Synthesis routes and methods
Procedure details
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